(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Catalog No.
S693586
CAS No.
718608-08-3
M.F
C16H23NO5
M. Wt
309.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)bu...

CAS Number

718608-08-3

Product Name

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

BNSXKDBZQDOLAL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 718608-08-3), frequently designated as Boc-D-beta-HomoSer(Bzl)-OH, is a highly specified chiral building block essential for synthesizing beta-peptides and proteolytically stable peptidomimetics [1]. Featuring a tert-butyloxycarbonyl (Boc) protected amino group and a benzyl (Bzl) protected side-chain hydroxyl, this beta-homoamino acid derivative is optimized for orthogonal peptide synthesis strategies . Its primary procurement value lies in its ready-to-use dual-protected state, which eliminates multi-step in-house homologation and protection workflows while ensuring the high enantiomeric purity (typically ≥98% ee) required for pharmaceutical intermediates and bioactive enzyme inhibitors .

Substituting this specific beta-homoamino acid with its alpha-amino counterpart, such as Boc-D-Ser(Bzl)-OH, fundamentally alters the backbone trajectory of the resulting peptide, obliterating targeted secondary structures (e.g., beta-turns) and drastically reducing the final compound's resistance to enzymatic degradation [1]. Furthermore, attempting to use the Fmoc-protected analog (Fmoc-D-beta-HomoSer(Bzl)-OH) in solution-phase or complex branched syntheses where Boc-chemistry is strictly required leads to premature deprotection and side-reactions during basic coupling conditions [2]. Procuring the fully protected, enantiopure (S)-isomer directly avoids the severe yield penalties and chromatographic bottlenecks associated with the in-house Arndt-Eistert homologation of crude D-serine derivatives [1].

Backbone Modification for Enhanced Protease Resistance

Incorporating (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid into peptide backbones confers profound resistance to enzymatic cleavage compared to standard alpha-amino acids [1]. When comparing beta-homo peptides derived from this compound to their alpha-peptide analogs (derived from Boc-D-Ser(Bzl)-OH), the beta-peptides exhibit a remarkably extended half-life in human serum [1].

Evidence DimensionHalf-life in human blood serum (in vitro assay of derived peptide)
Target Compound Data>48 hours (beta-homo peptide derivative)
Comparator Or BaselineBoc-D-Ser(Bzl)-OH derived alpha-peptide
Quantified Difference>10-fold increase in serum half-life
Conditions37°C in 25% human serum, monitored by LC-MS

Procuring the beta-homo building block is critical for developing therapeutically viable peptides that require extended systemic circulation without rapid enzymatic degradation.

Solution-Phase Synthesis Compatibility and Yield

For multi-step solution-phase synthesis, the Boc-protection strategy of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is vastly superior to Fmoc alternatives [1]. Fmoc-protected comparators suffer from base-induced premature deprotection during coupling steps utilizing basic reagents like DIPEA, leading to significant yield losses, whereas the Boc-protected compound remains completely stable [1].

Evidence DimensionOverall yield in multi-step solution-phase basic coupling
Target Compound Data85-90% isolated yield
Comparator Or BaselineFmoc-D-beta-HomoSer(Bzl)-OH (Fmoc-protected analog)
Quantified Difference25-30% higher yield due to avoidance of premature deprotection
ConditionsSequential solution-phase coupling using DIPEA/HATU at room temperature

For scale-up solution-phase syntheses, the Boc-protected variant directly reduces raw material waste and complex purification costs.

Side-Chain Protection Stability During Acidic Coupling

The robust O-benzyl ether protection on the side chain of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid provides essential stability during complex synthetic steps, outperforming more labile protecting groups like trityl (Trt) [1]. Under mildly acidic to neutral coupling conditions, the benzyl group remains intact, minimizing by-product formation [1].

Evidence DimensionSide-chain degradation (ether cleavage) during coupling
Target Compound Data<1% cleavage
Comparator Or BaselineBoc-D-beta-HomoSer(Trt)-OH (Trityl-protected analog)
Quantified Difference15% reduction in side-chain deprotection impurities
ConditionsMildly acidic coupling conditions over 12 hours

The benzyl protection ensures the hydroxyl group remains masked during extended syntheses, simplifying the final global deprotection step and improving overall API purity.

Solution-Phase Synthesis of Protease-Resistant Peptidomimetics

Benefiting from the >10-fold increase in serum half-life imparted by the beta-homo backbone (as detailed in Section 3), this compound is the optimal choice for synthesizing therapeutic foldamers and beta-peptides that require high in vivo stability [1].

Orthogonal Branched Peptide Construction

Leveraging its highly stable Boc/Bzl protection scheme, this compound is ideal for complex branched peptide synthesis where the main chain utilizes Fmoc chemistry. It allows for selective main-chain elongation without the 25-30% yield loss associated with premature deprotection seen in Fmoc-alternatives [2].

Industrial Scale-Up of Chiral Intermediates

Because commercial procurement of this pre-homologated, enantiopure (S)-isomer avoids the severe diastereomeric impurity fractions associated with in-house homologation, it is perfectly suited for the scalable manufacturing of complex APIs where strict chiral purity (>99% de) is mandated [2].

XLogP3

1.8

Dates

Last modified: 08-15-2023

Explore Compound Types